![molecular formula C16H14N2O3 B5615097 1-(4-methyl-3-nitrobenzoyl)indoline](/img/structure/B5615097.png)
1-(4-methyl-3-nitrobenzoyl)indoline
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Overview
Description
“1-(4-methyl-3-nitrobenzoyl)indoline” is a compound that likely contains an indoline group, which is a nitrogen-containing heterocycle, attached to a benzoyl group that is substituted with a methyl group and a nitro group .
Synthesis Analysis
While the specific synthesis of “1-(4-methyl-3-nitrobenzoyl)indoline” is not available, indoline derivatives can generally be synthesized through Fischer indolisation, a one-pot, three-component protocol .Molecular Structure Analysis
The molecular structure of “1-(4-methyl-3-nitrobenzoyl)indoline” would likely consist of an indoline group attached to a benzoyl group substituted with a methyl group and a nitro group .Chemical Reactions Analysis
Indoline derivatives can undergo various chemical reactions. For example, they can be dehydrogenated by cytochrome P450 enzymes to produce indole .Scientific Research Applications
Pharmaceutical Research: Antiviral and Anticancer Applications
The indole nucleus, a core component of “1-(4-methyl-3-nitrobenzoyl)indoline”, is significant in pharmaceutical research due to its presence in compounds with diverse biological activities . Specifically, indole derivatives have been studied for their antiviral properties, showing inhibitory activity against influenza and Coxsackie B4 virus . Additionally, these derivatives are explored for anticancer applications, as they exhibit potential in the treatment of various cancer cell types .
Biological Studies: Antimicrobial and Antioxidant Properties
Indole derivatives are known for their antimicrobial and antioxidant properties . This makes “1-(4-methyl-3-nitrobenzoyl)indoline” a valuable compound for biological studies aimed at understanding and combating microbial infections and oxidative stress-related diseases.
Chemical Synthesis: Scaffold for Drug Development
The indole scaffold is crucial in the synthesis of bioactive compounds. It serves as a foundation for developing new drug molecules with high affinity to multiple receptors . This property is essential for creating a variety of pharmacologically active derivatives.
Agricultural Chemistry: Plant Growth Regulators
Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones and are involved in the regulation of plant growth . Research into “1-(4-methyl-3-nitrobenzoyl)indoline” could lead to the development of new agricultural chemicals that enhance crop yields and health.
Future Directions
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-6-7-13(10-15(11)18(20)21)16(19)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXVKFTCRVCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,3-Dihydro-indol-1-yl)-(4-methyl-3-nitro-phenyl)-methanone |
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